N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-naphthamide
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Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-naphthamide, also known as MLN4924, is a novel small molecule inhibitor that has gained attention in scientific research due to its potential as an anticancer agent.
Scientific Research Applications
Antioxidant and Anticancer Activity
This compound has been studied for its antioxidant and anticancer activities. For example, derivatives of it have demonstrated higher antioxidant activity than ascorbic acid. In the context of anticancer activity, these derivatives have been tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, showing promising results in inhibiting cancer cell growth (Tumosienė et al., 2020).
Antimicrobial Properties
Another area of research is the antimicrobial properties of this compound's derivatives. Some studies have shown excellent antibacterial and antifungal activities, making these derivatives potential candidates for treating bacterial and fungal infections (A.P.Zala et al., 2015).
Bioactivity in Medicinal Chemistry
Derivatives of this compound have been synthesized and evaluated for various bioactivities, including antinociceptive, spasmolytic, and cardiovascular activities. These studies have indicated that specific derivatives can have multiple bioactive properties, which could be useful in developing new therapeutic agents (Al-Khamees et al., 1990).
Photophysical Properties and Fluorescence
This compound has also been a subject in the study of photophysical properties. Derivatives of this compound have been synthesized and their absorption, emission, and quantum yields evaluated. Such research is vital in developing new fluorescent materials and understanding the photophysical behaviors of novel compounds (Padalkar et al., 2015).
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-27-20-10-9-18(23-11-4-12-28(23,25)26)14-19(20)22-21(24)17-8-7-15-5-2-3-6-16(15)13-17/h2-3,5-10,13-14H,4,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWRSNKWWUWSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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